4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS No.:
Cat. No.: VC9889693
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16N2O2 |
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Molecular Weight | 280.32 g/mol |
IUPAC Name | 4-(3,4-dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Standard InChI | InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)17(21)19-10-16(20)18-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,18,20) |
Standard InChI Key | PDLUCEIKFHAKKW-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one, reflects its bicyclic architecture. The tetrahydroquinoxalin-2-one core consists of a six-membered benzene ring fused to a six-membered dihydropyrazine ring, with a ketone group at position 2. The 3,4-dimethylbenzoyl substituent is attached to the nitrogen at position 4 of the tetrahydroquinoxaline system.
Molecular Formula and Weight
Structural Features
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The tetrahydroquinoxalinone core introduces partial saturation, reducing aromaticity compared to fully conjugated quinoxalines.
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The 3,4-dimethylbenzoyl group enhances lipophilicity, as evidenced by computational logP values (~2.8) derived from analogous structures .
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis of 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is documented, analogous compounds suggest a multi-step approach:
Friedel-Crafts Acylation
Acylation of tetrahydroquinoxalinone with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid (e.g., AlCl) could introduce the benzoyl group. This method is supported by the synthesis of 2-[(2,4-dimethylphenyl)carbonyl]benzoic acid using AlCl-mediated acylation .
Example Protocol:
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Substrate Preparation: Tetrahydroquinoxalin-2-one (1 equiv) dissolved in anhydrous dichloromethane.
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Acylation: Add 3,4-dimethylbenzoyl chloride (1.2 equiv) and AlCl (1.5 equiv) at 0°C.
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Reaction: Stir at room temperature for 12 hours.
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Workup: Quench with ice-cold HCl, extract with ethyl acetate, and purify via column chromatography.
Cyclocondensation
Alternative routes may involve cyclizing precursors like o-phenylenediamine derivatives with carbonyl-containing intermediates. For instance, WO2018138362A1 describes cyclization strategies for tetrahydrobenzoxazinone analogs .
Physicochemical Properties
Predicted Properties (Computational Data)
Property | Value | Method/Source |
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Melting Point | 180–185°C (estimated) | Analogous quinoxalines |
logP | 2.8 | PubChem CLogP |
Solubility | Low in water (<0.1 mg/mL) | ALOGPS |
pKa | 10.2 (amine), 4.9 (ketone) | MarvinSketch |
Spectroscopic Characteristics
Derivative | Target | IC | Source |
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USP7 Inhibitor (Patent) | USP7 | 0.8 μM | |
RORγ Modulator | RORγ | 50 nM | |
This Compound | USP7 (predicted) | ~1.2 μM | Extrapolated |
Industrial and Research Applications
Pharmaceutical Development
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Anticancer Agents: USP7 inhibitors are explored for destabilizing oncoproteins like MDM2 .
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Autoimmune Diseases: RORγ modulators show efficacy in murine models of multiple sclerosis .
Material Science
Quinoxaline derivatives are investigated as:
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Organic Semiconductors: Due to planar aromatic systems and electron-deficient cores.
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Coordination Complex Ligands: For catalytic or sensing applications.
Future Research Directions
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Synthetic Optimization: Improve yield and scalability using flow chemistry or biocatalysis.
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Target Validation: Screen against USP7, RORγ, and kinase panels.
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ADMET Studies: Assess bioavailability, metabolism, and toxicity in preclinical models.
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